molecular formula C14H20N2O3 B1218958 普罗帕醋氨酚 CAS No. 66532-85-2

普罗帕醋氨酚

货号: B1218958
CAS 编号: 66532-85-2
分子量: 264.32 g/mol
InChI 键: QTGAJCQTLIRCFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

扑热息痛酯在科学研究中有广泛的应用:

    化学: 用作研究前药活化和水解机制的模型化合物。

    生物学: 研究其对细胞过程和酶活性的影响。

    医学: 广泛用于临床试验,以评估其作为镇痛药和解热药的疗效和安全性。

    工业: 用于开发新的药物制剂和递送系统

作用机制

扑热息痛酯通过其活性代谢物对乙酰氨基酚发挥作用。其机制包括:

安全和危害

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

生化分析

Biochemical Properties

Propacetamol plays a significant role in biochemical reactions by being hydrolyzed into paracetamol, which then exerts its effects. Paracetamol interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Paracetamol inhibits these enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of pain and inflammation . Additionally, paracetamol can interact with the serotonergic system and the endocannabinoid system, contributing to its analgesic effects .

Cellular Effects

Propacetamol, through its active form paracetamol, affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Paracetamol inhibits the COX enzymes in cells, leading to decreased production of prostaglandins, which reduces pain and inflammation. It also affects the serotonergic descending neuronal pathway and the L-arginine/nitric oxide pathway, which play roles in pain modulation . Furthermore, paracetamol can influence gene expression related to inflammatory responses and cellular stress .

Molecular Mechanism

The molecular mechanism of propacetamol involves its conversion to paracetamol, which then exerts its effects. Paracetamol inhibits the COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory mediators. Paracetamol also affects the central nervous system by modulating the serotonergic and endocannabinoid systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propacetamol change over time. Propacetamol is rapidly hydrolyzed to paracetamol, leading to a quick onset of action. The duration of its effects is relatively short, typically lasting around 4 to 6 hours . The stability of propacetamol in solution is an important consideration, as it can degrade over time, affecting its efficacy. Long-term effects on cellular function have been observed, with repeated administration potentially leading to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of propacetamol vary with different dosages in animal models. At therapeutic doses, propacetamol provides effective analgesia and antipyresis. At higher doses, toxic effects can occur, including liver damage due to the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect. Beyond this threshold, increasing the dose does not significantly enhance the effects but increases the risk of toxicity .

Metabolic Pathways

Propacetamol is involved in several metabolic pathways. Once hydrolyzed to paracetamol, it undergoes further metabolism in the liver. Paracetamol is primarily metabolized by conjugation with glucuronic acid and sulfate, forming non-toxic metabolites. A small fraction is metabolized by the cytochrome P450 enzyme system to form a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which can cause liver damage if not detoxified by glutathione . The metabolic pathways of propacetamol and paracetamol are crucial for understanding their pharmacokinetics and potential toxicity .

Transport and Distribution

Propacetamol is transported and distributed within cells and tissues after intravenous administration. It is rapidly hydrolyzed to paracetamol, which is then distributed throughout the body. Paracetamol can cross the blood-brain barrier, allowing it to exert central analgesic effects. It is also distributed to various tissues, including the liver, where it undergoes metabolism . Transporters and binding proteins play roles in the distribution and localization of paracetamol within cells .

Subcellular Localization

The subcellular localization of propacetamol, once hydrolyzed to paracetamol, affects its activity and function. Paracetamol is primarily localized in the cytoplasm, where it interacts with COX enzymes and other biomolecules. It can also be found in the endoplasmic reticulum and mitochondria, where it influences cellular metabolism and stress responses . Post-translational modifications and targeting signals may direct paracetamol to specific cellular compartments, affecting its efficacy and safety .

准备方法

合成路线和反应条件

扑热息痛酯通过对乙酰氨基酚与二乙基甘氨酸的酯化反应合成。该反应包括以下步骤:

    酯化反应: 对乙酰氨基酚在适当催化剂的存在下与二乙基甘氨酸反应生成扑热息痛酯。

    纯化: 使用重结晶或色谱法等技术对产物进行纯化,以获得纯的扑热息痛酯。

工业生产方法

在工业环境中,扑热息痛酯的生产涉及大规模的酯化过程。反应条件经过优化,以最大限度地提高产率和纯度。 通常,反应在乙醇或甲醇等溶剂中进行,并使用硫酸等酸性催化剂来促进酯化过程 .

化学反应分析

反应类型

扑热息痛酯会经历多种类型的化学反应,包括:

    水解: 在体内,扑热息痛酯被水解,释放出对乙酰氨基酚和二乙基甘氨酸。

    氧化还原反应: 虽然扑热息痛酯本身通常不参与氧化或还原反应,但其活性形式对乙酰氨基酚在某些条件下会发生这些反应。

常用试剂和条件

    水解: 该反应在水性环境中发生,通常由体内酶催化。

    氧化: 对乙酰氨基酚可以被过氧化氢或高锰酸钾等氧化剂氧化。

    还原: 对乙酰氨基酚可以使用硼氢化钠等还原剂进行还原。

形成的主要产物

    水解: 主要产物是对乙酰氨基酚和二乙基甘氨酸。

    氧化: 对乙酰氨基酚的氧化会导致醌亚胺衍生物的形成。

    还原: 对乙酰氨基酚的还原通常会从其氧化形式再生母体化合物。

相似化合物的比较

扑热息痛酯在镇痛药中是独一无二的,因为它具有前药性质,可以静脉注射,并能迅速起效。类似的化合物包括:

    对乙酰氨基酚(扑热息痛): 扑热息痛酯的活性形式,常用于缓解疼痛和发热。

    苯乙酰胺: 一种与对乙酰氨基酚有关的较旧的镇痛药,由于安全问题,使用较少。

    布洛芬: 一种非甾体抗炎药(NSAID),具有类似的镇痛和解热特性,但作用机制不同。

扑热息痛酯凭借其通过静脉注射快速缓解疼痛的能力而脱颖而出,使其在需要快速起效的临床环境中特别有用 .

属性

IUPAC Name

(4-acetamidophenyl) 2-(diethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-16(5-2)10-14(18)19-13-8-6-12(7-9-13)15-11(3)17/h6-9H,4-5,10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGAJCQTLIRCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)OC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057800
Record name Propacetamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

434.5ºC at 760 mmHg
Record name Propacetamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Soluble
Record name Propacetamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

As propacetamol is a prodrug, its mechanism of action is directly linked to the activity of paracetamol. The mechanism of action of paracetamol is described by the inhibition of prostaglandin synthesis. This inhibition is attained by inhibition of COX-1 and COX-2 in an environment where arachidonic acid and peroxides are kept low. It is considered that paracetamol presents a very complex mechanism of action involving effects in the peripheral system, described by direct COX inhibition; the central system, characterized by inhibition of COX, serotonergic descending neuronal pathway, L-arginine/NO pathway and cannabinoid system; and a redox mechanism. In the brain and spinal cord, paracetamol can combine with arachidonic acid to form N-arachidonoylphenolamine. This metabolite is an activator of capsaicin receptor (TRPV1) and cannabinoid CB1.
Record name Propacetamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

66532-85-2
Record name Propacetamol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66532-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propacetamol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066532852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propacetamol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09288
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propacetamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propacetamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPACETAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CHW4JMR82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propacetamol
Reactant of Route 2
Reactant of Route 2
Propacetamol
Reactant of Route 3
Reactant of Route 3
Propacetamol
Reactant of Route 4
Reactant of Route 4
Propacetamol
Reactant of Route 5
Reactant of Route 5
Propacetamol
Reactant of Route 6
Reactant of Route 6
Propacetamol
Customer
Q & A

Q1: How does propacetamol exert its analgesic and antipyretic effects?

A1: Propacetamol itself is inactive. After intravenous administration, it is rapidly hydrolyzed by non-specific esterases in the blood to its active metabolite, acetaminophen []. While the precise mechanism of action of acetaminophen remains incompletely understood, it is thought to inhibit cyclooxygenase (COX) enzymes, primarily COX-2, involved in prostaglandin synthesis. This reduces pain and fever. [, ]

Q2: Is propacetamol effective in managing postoperative pain?

A2: Yes, numerous studies demonstrate the efficacy of a single dose of intravenous propacetamol in providing effective analgesia for about four hours in a significant proportion of patients experiencing acute postoperative pain. [, ]

Q3: Does propacetamol offer advantages over other analgesics like ketoprofen in specific surgical settings?

A3: Studies comparing propacetamol to ketoprofen after thyroid surgery have shown that while ketoprofen may provide better immediate pain relief, there is no significant difference between the two drugs in terms of pain relief from 8 hours post-surgery onwards. []

Q4: Can propacetamol be used effectively as part of multimodal analgesia strategies?

A4: Yes, studies have shown that propacetamol can be effectively combined with opioids, such as morphine, for postoperative pain management. While it doesn't eliminate opioid-related adverse effects, it can significantly reduce the required opioid dosage. [, , ]

Q5: What is the pharmacokinetic profile of propacetamol?

A5: Propacetamol is rapidly converted to acetaminophen after intravenous administration. The peak plasma concentration of acetaminophen is reached within 15-60 minutes. It has a half-life of approximately 2-3 hours and is primarily metabolized in the liver. [, ]

Q6: Does gestational age influence the pharmacokinetics of propacetamol in neonates?

A6: Yes, research indicates a correlation between gestational age and the serum half-life of propacetamol in neonates. Preterm infants exhibit a longer half-life compared to term infants. []

Q7: Are there any specific contraindications or precautions for propacetamol use?

A7: While this Q&A focuses on the scientific aspects of propacetamol, clinicians should always refer to the latest prescribing information for contraindications, precautions, and potential drug interactions.

Q8: Are there different formulations of propacetamol available?

A8: Propacetamol is primarily available as an intravenous formulation for injection or infusion.

Q9: Are there any stability issues associated with propacetamol?

A9: Propacetamol for injection is known to be unstable in solution and prone to degradation, potentially leading to changes in pH and compatibility issues with other drugs. It should be used immediately after reconstitution. []

Q10: Does propacetamol interact with other drugs?

A10: While this Q&A focuses on the scientific aspects and avoids clinical recommendations, it's important to note that propacetamol, like any drug, may interact with other medications.

Q11: How are propacetamol and its metabolites analyzed?

A11: Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to measure propacetamol and acetaminophen concentrations in biological samples. []

Q12: Are there ongoing research efforts related to propacetamol?

A12: While this Q&A is based on the provided research papers, ongoing research might be exploring alternative formulations, delivery systems, or investigating its use in specific patient populations.

Q13: Are there any occupational health concerns associated with handling propacetamol?

A13: Yes, there have been reports of occupational contact dermatitis in healthcare workers handling propacetamol, suggesting a potential for allergic sensitization. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。